molecular formula C11H14O2S B1507899 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde CAS No. 132184-34-0

4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde

Cat. No. B1507899
CAS RN: 132184-34-0
M. Wt: 210.29 g/mol
InChI Key: KPILVIQLTDNGAU-UHFFFAOYSA-N
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Description

“4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” is a chemical compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol. It is also known as “1,2-DIMETHOXY-4-ETHYLBENZENE” and has a CAS number of 5888-51-7 .


Synthesis Analysis

The synthesis of such compounds typically involves electrophilic aromatic substitution reactions . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of “4-ethyl-2,5-dimethylbenzene-1-carbothialdehyde” contains a total of 26 bonds; 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, and 1 six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving “4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” are likely to follow the general mechanism of electrophilic aromatic substitution reactions . These reactions involve the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

Mechanism of Action

The mechanism of action for the reactions involving “4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde” is likely to follow the general mechanism of electrophilic aromatic substitution reactions . This involves the formation of a sigma-bond to the benzene ring by the electrophile, generating a positively charged intermediate, followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

4-ethyl-2,5-dimethoxythiobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c1-4-8-5-11(13-3)9(7-14)6-10(8)12-2/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPILVIQLTDNGAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1OC)C=S)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90721515
Record name 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde

CAS RN

132184-34-0
Record name 4-Ethyl-2,5-dimethoxybenzene-1-carbothialdehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90721515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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